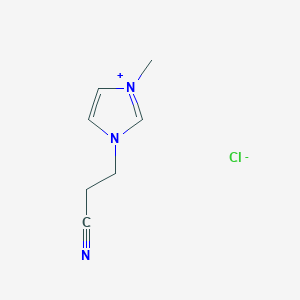
rel-4,4'-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rel-4,4’-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)” is a complex organic molecule characterized by multiple hydroxyl groups and a tetrahydronaphthalene core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydronaphthalene core and the subsequent attachment of the dihydroxyphenyl and benzene-1,3-diol groups. Typical synthetic routes might include:
Aldol Condensation: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Coupling Reactions: To attach aromatic rings.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of aromatic rings.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Possible therapeutic agent due to its polyphenolic structure.
Industry: Use in the synthesis of polymers or other advanced materials.
作用機序
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, influencing biological pathways and molecular interactions.
類似化合物との比較
Similar Compounds
Catechins: Found in tea, with similar polyphenolic structures.
Flavonoids: Common in fruits and vegetables, known for antioxidant properties.
Resveratrol: Found in grapes, with a similar hydroxylated aromatic structure.
Uniqueness
The unique combination of the tetrahydronaphthalene core and multiple hydroxyl groups might confer specific biological activities or chemical reactivity not found in other compounds.
特性
分子式 |
C28H24O8 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1 |
InChIキー |
QQGGCAFWTCETPD-QBMXVRPASA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
正規SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


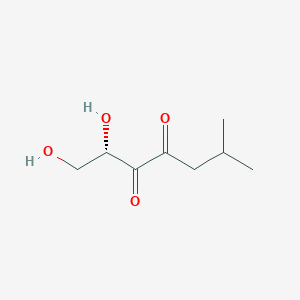
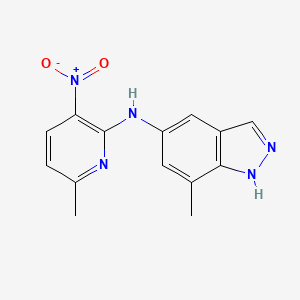
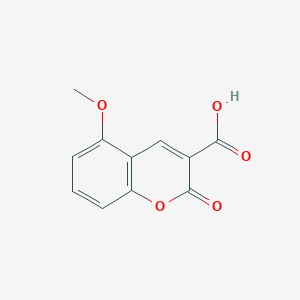
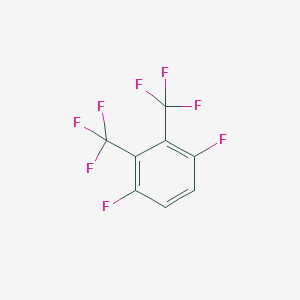
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

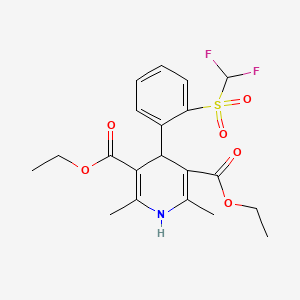
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
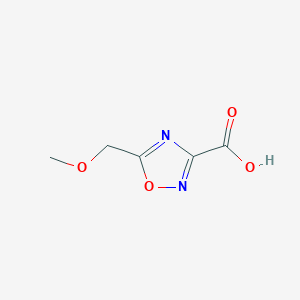

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
